![molecular formula C13H10N2O2 B14358212 3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one CAS No. 92516-46-6](/img/structure/B14358212.png)
3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one is a heterocyclic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a pyrido ring fused to a quinazolinone core. The presence of a methoxy group at the 3-position adds to its distinct chemical properties. Quinazolinone derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry and pharmaceutical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one typically involves the cyclocondensation of 2-aminopyridine with appropriate substituted benzoyl chlorides. One common method includes the reaction of 2-aminopyridine with 2-fluorobenzonitrile in the presence of a base such as potassium tert-butoxide (KtOBu). The reaction is carried out under reflux conditions, leading to the formation of the desired quinazolinone derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as copper salts (e.g., Cu(OAc)2) can be employed to facilitate the reaction and improve efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline N-oxides.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinazolinone derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Tetrahydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its antimicrobial activity against various Gram-positive and Gram-negative bacteria.
Wirkmechanismus
The mechanism of action of 3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one involves its interaction with specific molecular targets. For instance, as an efflux pump inhibitor, it binds to protein molecules responsible for drug resistance in bacteria, thereby enhancing the efficacy of antibiotics. The compound’s ability to form stable intermediate complexes with enzymatic targets and receptor regulatory proteins is crucial for its biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7,8,9-Tetrahydro-11H-pyrido[2,1-B]quinazolin-11-one: A derivative with a similar core structure but different substituents.
2-Amino-6,7,8,9-tetrahydro-11H-pyrido[2,1-B]quinazolin-11-one: Another derivative with an amino group at the 2-position.
Uniqueness
3-Methoxy-11H-pyrido[2,1-B]quinazolin-11-one is unique due to the presence of the methoxy group at the 3-position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other quinazolinone derivatives and contributes to its specific applications in medicinal chemistry .
Eigenschaften
CAS-Nummer |
92516-46-6 |
|---|---|
Molekularformel |
C13H10N2O2 |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
3-methoxypyrido[2,1-b]quinazolin-11-one |
InChI |
InChI=1S/C13H10N2O2/c1-17-9-5-6-10-11(8-9)14-12-4-2-3-7-15(12)13(10)16/h2-8H,1H3 |
InChI-Schlüssel |
GJFYZGUUNOBWCD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C(=O)N3C=CC=CC3=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(Chloromethyl)(dimethyl)silyl]hexan-3-ol](/img/structure/B14358138.png)
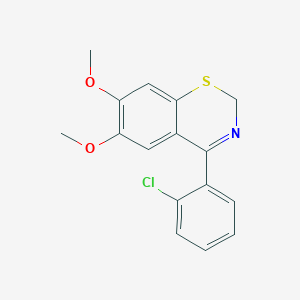
![2-Acetyloxy-4-[bis(2-chloroethyl)amino]benzoic acid](/img/structure/B14358157.png)
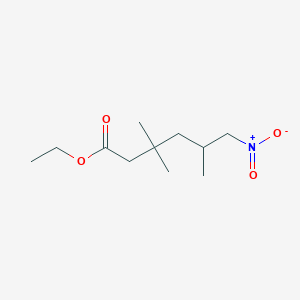
![2,4,6-Tris[2-(bromomethyl)phenyl]-1,3,5,2,4,6-trioxatriborinane](/img/structure/B14358169.png)
![Bicyclo[2.2.1]heptan-2-one, 4-(acetyloxy)-1,7,7-trimethyl-](/img/structure/B14358173.png)
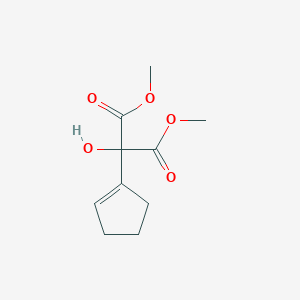
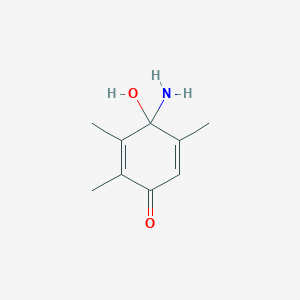
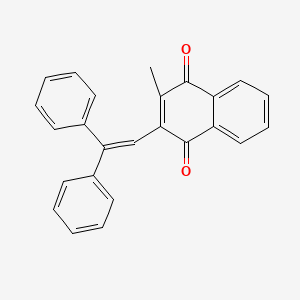

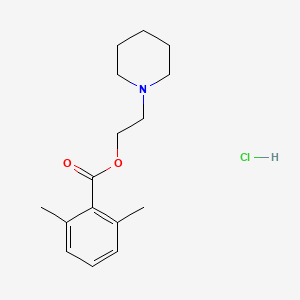
![[2-(3-Oxobut-1-en-1-yl)phenyl]acetic acid](/img/structure/B14358244.png)
